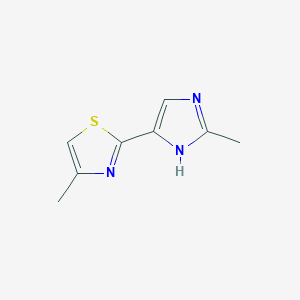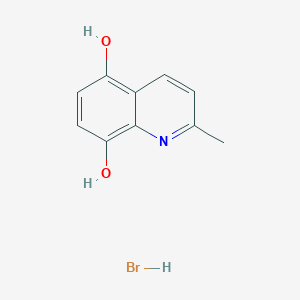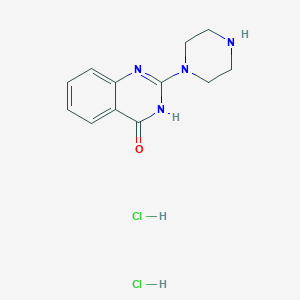
2-(哌嗪-1-基)喹唑啉-4(3H)-酮二盐酸盐
描述
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is a chemical compound with the CAS Number: 1881328-01-3. It has a molecular weight of 303.19 .
Molecular Structure Analysis
The InChI code for 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is1S/C12H14N4O.2ClH/c17-11-9-3-1-2-4-10 (9)14-12 (15-11)16-7-5-13-6-8-16;;/h1-4,13H,5-8H2, (H,14,15,17);2*1H . This code represents the molecular structure of the compound. Unfortunately, specific details such as density, melting point, and boiling point are not available in the current resources .
科学研究应用
合成和药用: 2-氨基-3H-喹唑啉-4-酮骨架是2-(哌嗪-1-基)喹唑啉-4(3H)-酮二盐酸盐的一部分,存在于许多具有生理意义和药用价值的分子中。这种化合物是合成强力纤维蛋白原受体拮抗剂的关键构建块(Kornylov et al., 2017)。
抗癫痫特性: 对喹唑啉-4(3H)-酮与哌嗪缩合反应的研究导致了新化合物的合成。这些化合物对戊二烯四唑诱导的癫痫表现出显著活性,表明具有潜在的抗癫痫特性 (Misra et al., 1978)。
抗菌活性: 对特拉唑嗪盐酸盐药物及其市场配方的合成和表征,这些药物源自类似化合物,已显示对各种细菌具有抗菌活性 (Kumar et al., 2021)。
α1-肾上腺素受体拮抗剂: 喹唑啉酮-哌嗪衍生物已被合成并评估为α1-肾上腺素受体拮抗剂。这些化合物在动物模型中显示出有希望的降压活性 (Abou-Seri et al., 2011)。
抗真菌和抗菌活性: 合成了一些喹唑啉衍生物,包括具有哌嗪结构的化合物,并对它们的抗真菌和抗菌活性进行了评估 (Kale & Durgade, 2017)。
缓蚀: 研究了哌嗪取代的喹唑啉-4(3H)-酮衍生物作为在酸性环境中对低碳钢的缓蚀剂。它们显示出有效的缓蚀性能 (Chen et al., 2021)。
细胞毒性筛选: 合成了2-取代喹唑啉-4(3H)-酮的哌嗪-1-羰基二硫酸酯衍生物,并对其在各种人类癌细胞系中的细胞毒性进行了筛选 (Cao et al., 2009)。
药品质量控制: 对喹唑啉-4(3H)-酮衍生物在应激条件下的稳定性进行了研究,为药品质量控制提供了有用的见解 (Gendugov et al., 2021)。
作用机制
Target of Action
The primary target of 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is the p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, which are activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride interacts with PAK4, inhibiting its activity . This inhibition disrupts the normal functioning of PAK4, leading to changes in cell growth, apoptosis, and cytoskeleton functions .
Biochemical Pathways
The inhibition of PAK4 by 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride affects the pathways regulated by the Rho family GTPases Rac and Cdc42 . These pathways are crucial for cell growth, apoptosis, and cytoskeleton functions .
Result of Action
The inhibition of PAK4 by 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride leads to significant changes in cellular function . Specifically, it has been observed to inhibit cell proliferation, migration, and invasion in the A549 cell line .
生化分析
Biochemical Properties
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as an inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine protein kinase involved in regulating cell growth, apoptosis, and cytoskeleton functions . The interaction between 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride and PAK4 is characterized by its ability to inhibit the kinase activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride on various cell types and cellular processes are profound. In cancer cell lines, such as A549, this compound has demonstrated potent antiproliferative activity . It inhibits cell cycle progression, migration, and invasion, which are critical processes in cancer metastasis. Additionally, 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PAK4 and other related kinases.
Molecular Mechanism
At the molecular level, 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PAK4, leading to the inhibition of its kinase activity . This inhibition results in the disruption of downstream signaling pathways that are essential for cell proliferation and survival. Furthermore, the compound may also affect gene expression by altering the activity of transcription factors regulated by PAK4.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods or under specific environmental conditions . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and other cellular functions.
Dosage Effects in Animal Models
The effects of 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits PAK4 activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues and organs. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism may affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties.
Transport and Distribution
Within cells and tissues, 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, which are crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-(piperazin-1-yl)quinazolin-4(3H)-one dihydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization influences its ability to interact with target biomolecules and exert its biochemical effects.
属性
IUPAC Name |
2-piperazin-1-yl-3H-quinazolin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.2ClH/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16;;/h1-4,13H,5-8H2,(H,14,15,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHWKGYRYZWMKAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


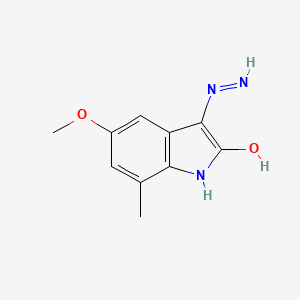
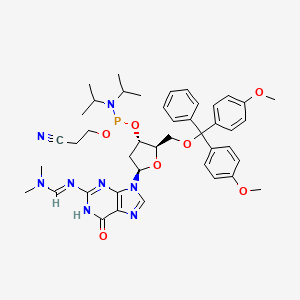
![5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1436839.png)


![2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436844.png)



![3-(3-Chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL hydro+](/img/structure/B1436850.png)
![4,8-Dibromo-6-(2-ethylhexyl)-[1,2,5]thiadiazolo[3,4f]benzotriazole](/img/structure/B1436851.png)

